
N-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)quinoline-2-carboxamide is a useful research compound. Its molecular formula is C19H15N3O3 and its molecular weight is 333.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photocatalytic and Magnetic Properties
Research by Li et al. (2020) introduced a quinoline–imidazole–monoamide ligand into reaction systems containing a polyoxoanion and different metal ions to synthesize octamolybdate-based complexes. These complexes exhibit enhanced electrocatalytic activities and photocatalytic properties, demonstrating their potential in environmental remediation and catalysis. The study also reported weak antiferromagnetic behavior in one of the complexes, expanding the understanding of the material's magnetic properties (Li et al., 2020).
Antibacterial and Antifungal Agents
Moussaoui et al. (2021) developed a new synthesis method for novel quinoline carboxamides, exhibiting strong antibacterial and antifungal activities. This work highlights the compound's potential in addressing the need for new antimicrobial agents, which is critical in the fight against resistant microbial strains (Moussaoui et al., 2021).
Fluorescent Chemosensor for Metal Ions
Madhu and Sivakumar (2019) synthesized a quinoline-based chemosensor demonstrating high selectivity and sensitivity for detecting Fe3+ ions, showcasing its utility in environmental monitoring and analytical chemistry. The study underscores the importance of such chemosensors in detecting and quantifying metal ions in various samples (Madhu & Sivakumar, 2019).
Antituberculosis Activity
Moreno et al. (2011) explored the redox properties of quinoxaline-2-carboxamide 1,4-di-N-oxides to understand their mechanism of action against tuberculosis. The study revealed a correlation between the electrochemical reduction potential of these compounds and their antimicrobial activity, offering insights into designing more effective antituberculosis drugs (Moreno et al., 2011).
Propiedades
IUPAC Name |
N-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-17(14-8-7-10-3-1-2-4-13(10)20-14)21-22-18(24)15-11-5-6-12(9-11)16(15)19(22)25/h1-8,11-12,15-16H,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLWIPPGQKBCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)NC(=O)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

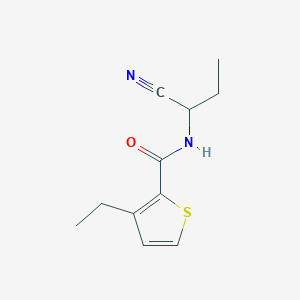
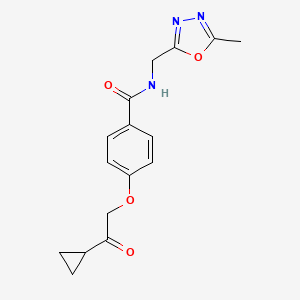
![N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2856619.png)
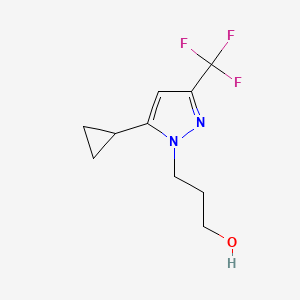
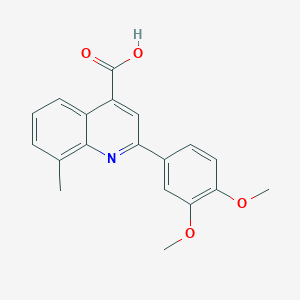
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 2-thiophenecarboxylate](/img/structure/B2856623.png)
![2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2856625.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2856626.png)
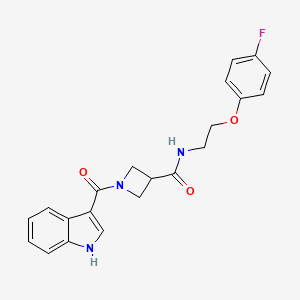
![3-(2-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2856629.png)
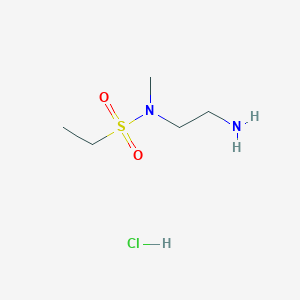
![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2856635.png)
